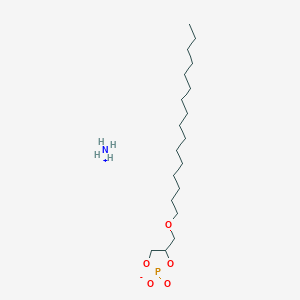
1-O-hexadecyl-sn-glycero-2,3-cyclic-phosphate (aMMoniuM salt)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-O-hexadecyl-sn-glycero-2,3-cyclic-phosphate (ammonium salt) is a cyclic phosphatidic acid derivative. It is a bioactive lipid known for its role in various cellular processes, including anti-mitogenic regulation, inhibition of tumor cell invasion, and neuronal cell differentiation. This compound is a naturally occurring analog of lysophosphatidic acid, with a unique structure that forms a five-membered ring involving the sn-2 hydroxy group and the sn-3 phosphate .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-hexadecyl-sn-glycero-2,3-cyclic-phosphate (ammonium salt) typically involves the following steps:
Starting Material: The synthesis begins with 1-O-hexadecyl-sn-glycerol.
Phosphorylation: The hydroxyl groups at the sn-2 and sn-3 positions are phosphorylated using a phosphorylating agent such as phosphorus oxychloride (POCl3) under anhydrous conditions.
Cyclization: The phosphorylated intermediate undergoes cyclization to form the cyclic phosphate ring. This step often requires a base such as triethylamine to facilitate the reaction.
Purification: The final product is purified using chromatographic techniques to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used.
Optimization: Reaction conditions are optimized for yield and purity, including temperature control and reaction time.
Purification: Industrial-scale purification methods such as large-scale chromatography or crystallization are employed to ensure high purity.
化学反应分析
Types of Reactions
1-O-hexadecyl-sn-glycero-2,3-cyclic-phosphate (ammonium salt) can undergo various chemical reactions, including:
Hydrolysis: The cyclic phosphate ring can be hydrolyzed under acidic or basic conditions to yield linear phosphate derivatives.
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide, leading to the formation of oxidized phospholipids.
Substitution: The phosphate group can participate in substitution reactions with nucleophiles, forming different phospholipid derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products
Hydrolysis Products: Linear phosphatidic acids.
Oxidation Products: Oxidized phospholipids.
Substitution Products: Various phospholipid derivatives depending on the nucleophile used.
科学研究应用
1-O-hexadecyl-sn-glycero-2,3-cyclic-phosphate (ammonium salt) has numerous applications in scientific research:
Chemistry: Used as a standard in lipidomics studies for the quantification of lysophosphatidic acid.
Biology: Investigated for its role in cell signaling pathways, particularly in anti-mitogenic regulation and stress fiber formation.
Medicine: Explored for its potential in inhibiting tumor cell invasion and metastasis, as well as promoting neuronal cell differentiation and survival.
Industry: Utilized in the development of bioactive lipid formulations for therapeutic applications
作用机制
The mechanism of action of 1-O-hexadecyl-sn-glycero-2,3-cyclic-phosphate (ammonium salt) involves:
Receptor Activation: It binds to specific lysophosphatidic acid receptors on the cell surface.
Signal Transduction: Activation of these receptors triggers intracellular signaling cascades, leading to various cellular responses.
Pathways Involved: Key pathways include the inhibition of the cell cycle, induction of stress fiber formation, and regulation of neuronal cell differentiation and survival.
相似化合物的比较
Similar Compounds
Lysophosphatidic Acid (LPA): A structurally similar compound but lacks the cyclic phosphate ring.
Cyclic Phosphatidic Acid (cPA): Similar in structure but may have different fatty acid chains.
Uniqueness
1-O-hexadecyl-sn-glycero-2,3-cyclic-phosphate (ammonium salt) is unique due to its specific cyclic structure, which imparts distinct biological activities compared to linear phosphatidic acids. Its ability to inhibit tumor cell invasion and promote neuronal differentiation sets it apart from other phospholipids .
属性
分子式 |
C19H42NO5P |
|---|---|
分子量 |
395.5 g/mol |
IUPAC 名称 |
azanium;4-(hexadecoxymethyl)-2-oxido-1,3,2λ5-dioxaphospholane 2-oxide |
InChI |
InChI=1S/C19H39O5P.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-17-19-18-23-25(20,21)24-19;/h19H,2-18H2,1H3,(H,20,21);1H3 |
InChI 键 |
ACJRKXHGGHOLQE-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCOCC1COP(=O)(O1)[O-].[NH4+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


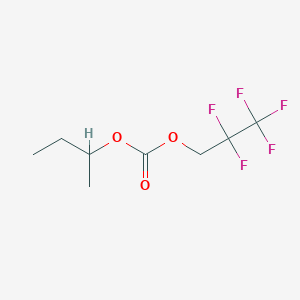
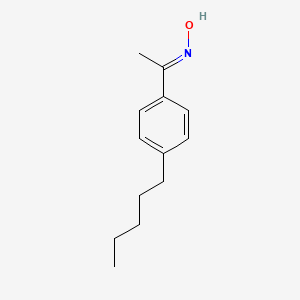




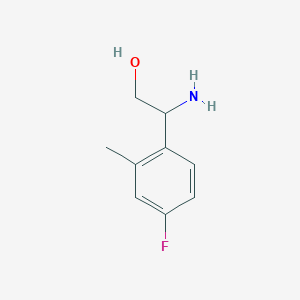
![1-Ethyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12085815.png)

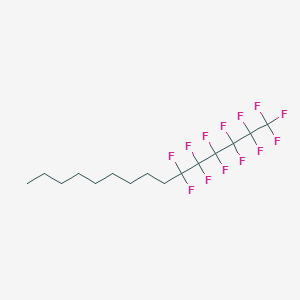
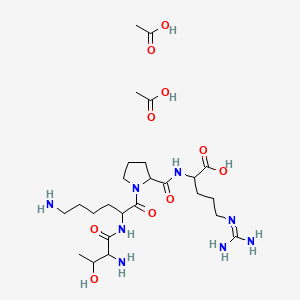
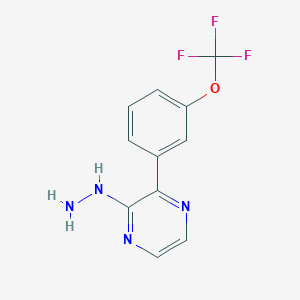
![4-[(2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl)oxy]phenol](/img/structure/B12085862.png)

